3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one
Description
3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a dimethoxyphenyl group and an ethylamino group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9-13(19)16-14(18-17-9)15-7-6-10-4-5-11(20-2)12(8-10)21-3/h4-5,8H,6-7H2,1-3H3,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJXXNDIFDOUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine from 3,4-dimethoxybenzaldehyde. This intermediate is then reacted with various reagents to form the final triazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening methods can optimize reaction conditions, ensuring high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride (NaBH4).
Catalysts: Palladium on carbon, platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
Mescaline: Another compound with a similar phenethylamine backbone but additional methoxy groups.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
